molecular formula C13H8N2O2 B11884674 3-Aminobenzo[g]isoquinoline-5,10-dione CAS No. 646059-00-9

3-Aminobenzo[g]isoquinoline-5,10-dione

Cat. No.: B11884674
CAS No.: 646059-00-9
M. Wt: 224.21 g/mol
InChI Key: ZXSHZLLJEXNLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Azaanthraquinones and Quinone-Based Heterocycles in Chemical Biology

Azaanthraquinones are polycyclic aromatic compounds containing a quinone moiety and at least one nitrogen atom incorporated into the ring system. This class of compounds is structurally related to anthracyclines, a group of potent anticancer agents. The incorporation of a nitrogen atom into the anthraquinone (B42736) scaffold can significantly alter the molecule's electronic properties, solubility, and interactions with biological macromolecules, leading to novel pharmacological profiles. nih.govtandfonline.com

Quinone-based heterocycles, in general, are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.gov Their mechanism of action is often attributed to their ability to intercalate into DNA, inhibit essential enzymes like topoisomerases, and generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells. tandfonline.com The planar structure of many quinone-based heterocycles facilitates their insertion between the base pairs of DNA, disrupting DNA replication and transcription.

The Benzo[g]isoquinoline-5,10-dione Scaffold in Medicinal Chemistry

The benzo[g]isoquinoline-5,10-dione core, which forms the fundamental structure of 3-aminobenzo[g]isoquinoline-5,10-dione, is a key pharmacophore in the development of new therapeutic agents. This scaffold has been the subject of extensive research, particularly in the quest for novel anticancer and anti-tubercular drugs. researchgate.net

Numerous studies have demonstrated that derivatives of the benzo[g]isoquinoline-5,10-dione scaffold exhibit significant cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov The strategic placement of various substituents on this core structure allows for the fine-tuning of its biological activity and selectivity.

Research Rationale for this compound and its Derivatives

The rationale for the synthesis and investigation of this compound and its derivatives stems from the established biological importance of the parent scaffold and the known influence of amino groups on the activity of related compounds. The introduction of an amino group at the C-3 position is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound.

Research into a library of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones has revealed that substitutions at the C-3 position can lead to potent anti-tubercular activity. researchgate.net Specifically, certain analogs with substitutions at this position have shown remarkable activity against Mycobacterium tuberculosis, with minimal cytotoxicity. researchgate.net This suggests that the C-3 position is a critical site for modulating the biological activity of the benzo[g]isoquinoline-5,10-dione scaffold.

Furthermore, the amino group can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The investigation of this compound is therefore a logical step in the exploration of this privileged scaffold for the development of new therapeutic agents.

Detailed Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, extensive studies on closely related 3-substituted derivatives provide significant insights into its potential. A notable study synthesized a library of twenty 1- and 3-substituted benzo[g]isoquinoline-5,10-diones to evaluate their anti-tubercular activity. researchgate.net

The general finding from this research indicated that substitution at the 3-position generally yielded analogs with higher antitubercular potency. researchgate.net Two specific analogs with substitutions at the C-3 position, 27a and 27b , demonstrated significant activity. researchgate.net

CompoundMinimal Inhibition Concentration (MIC) against M. tuberculosis H37RaAcute Cytotoxic Concentration against J774 A.1 macrophages
27a 28.92 µM> 128 µM
27b 1.05 µM34.85 µM

These findings underscore the importance of the C-3 position for the biological activity of the benzo[g]isoquinoline-5,10-dione scaffold and provide a strong rationale for the continued investigation of derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646059-00-9

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-aminobenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C13H8N2O2/c14-11-5-9-10(6-15-11)13(17)8-4-2-1-3-7(8)12(9)16/h1-6H,(H2,14,15)

InChI Key

ZXSHZLLJEXNLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=NC=C3C2=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminobenzo G Isoquinoline 5,10 Dione and Its Derivatives

Retrosynthetic Approaches to the Benzo[g]isoquinoline-5,10-dione Core

A logical retrosynthetic analysis of the 3-aminobenzo[g]isoquinoline-5,10-dione core reveals several potential disconnection points, leading to plausible starting materials. The isoquinoline (B145761) ring can be disconnected to reveal a substituted naphthoquinone precursor. One common approach involves the disconnection of the C4-C4a and N2-C3 bonds, suggesting a strategy that unites a 2,3-disubstituted naphthoquinone with a two-carbon and a nitrogen source.

Alternatively, disconnection of the N2-C1 and C3-C4 bonds points towards a strategy involving the cyclization of a suitably functionalized naphthylamine derivative. A third approach involves the disconnection of the C4a-C10b and N2-C1 bonds, which suggests an intramolecular cyclization of a side chain attached to the naphthalene (B1677914) core, a strategy effectively realized through methods like the intramolecular Heck reaction. These retrosynthetic pathways form the basis for the various synthetic methodologies discussed below.

Key Reactions for Isoquinoline Ring Formation

The construction of the isoquinoline ring onto the naphthoquinone framework is the cornerstone of synthesizing the target compound. Several powerful chemical reactions have been employed to achieve this transformation.

Intramolecular Heck Reaction Strategies for Benz[g]isoquinoline-5,10-diones

The intramolecular Heck reaction has proven to be a valuable tool for the construction of the benzo[g]isoquinoline-5,10-dione skeleton. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a cyclic product. In the synthesis of the target scaffold, a typical precursor is an N-alkenyl-2-bromo-3-aminonaphthoquinone derivative. The palladium catalyst facilitates the oxidative addition to the carbon-bromine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

One study demonstrated the synthesis of a small library of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones starting from 2-methyl-1,4-naphthoquinone. organic-chemistry.org A crucial step in their synthetic route was an intramolecular Heck reaction of an N-vinylacetamide. The use of cesium carbonate as a base in combination with a bulky, electron-rich trialkylphosphine ligand provided high selectivity for the desired 6-endo-trig cyclization. organic-chemistry.org The choice of catalyst and reaction conditions is critical to the success of this reaction, influencing both the yield and the regioselectivity of the cyclization.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2 / P(o-tol)3Et3NAcetonitrile100Moderate
Pd2(dba)3 / tBuCy2P·HBF4Cs2CO3Dioxane110Good

Kröhnke Pyridinium (B92312) Salt Annulation with Naphthoquinone Precursors

The Kröhnke pyridine (B92270) synthesis is a well-established method for the formation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. This methodology can be conceptually extended to the synthesis of the benzo[g]isoquinoline-5,10-dione core by using a suitably substituted naphthoquinone as the α,β-unsaturated carbonyl component.

In a hypothetical application to the target system, a 2,3-disubstituted-1,4-naphthoquinone, where one substituent is a Michael acceptor, could react with a pyridinium ylide. The reaction would proceed through a Michael addition, followed by cyclization and aromatization to furnish the isoquinoline ring fused to the naphthoquinone. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general principles of the Kröhnke annulation offer a plausible synthetic route.

One-Pot Sonogashira Coupling/Iminoannulation Procedures for 3-Substituted Derivatives

A highly efficient one-pot procedure for the synthesis of 3-substituted benzo[g]isoquinoline-5,10-diones involves a sequential Sonogashira coupling and iminoannulation. This method starts with a 3-halo-1,4-dimethoxy-2-naphthaldehyde derivative, which is first coupled with a terminal alkyne under Sonogashira conditions (a palladium and copper co-catalyzed reaction). The resulting 3-alkynyl-2-naphthaldehyde intermediate then undergoes a copper-catalyzed iminoannulation with an amine, leading to the formation of the 5,10-dimethoxybenzo[g]isoquinoline ring system. A final oxidative demethylation with ceric ammonium nitrate (B79036) (CAN) yields the desired 3-substituted benzo[g]isoquinoline-5,10-dione.

This one-pot approach is particularly advantageous as it allows for the direct introduction of a variety of substituents at the C-3 position by simply varying the terminal alkyne used in the Sonogashira coupling step. This provides a versatile route to a library of 3-substituted derivatives.

Alkyne SubstituentCatalyst SystemBaseSolventOverall Yield (%)
PhenylPd(OAc)2 / P(t-Bu)3 / CuIK2CO3DMFHigh
AlkylPd(OAc)2 / P(t-Bu)3 / CuICs2CO3DMFModerate to Good

Condensation and Cyclization Reactions in Related Systems

Condensation and cyclization reactions are fundamental strategies in heterocyclic synthesis and have been applied to the construction of the benzo[g]isoquinoline-5,10-dione framework and related structures. A common approach involves the reaction of a 2,3-disubstituted-1,4-naphthoquinone with a suitable three-atom component to form the isoquinoline ring. For instance, 2-amino-3-halonaphthoquinones can serve as precursors. Reaction with a compound containing a two-carbon unit with appropriate functional groups can lead to cyclization and the formation of the desired heterocyclic system.

In a related synthesis of benzo[g]quinoxaline-5,10-diones, 2,3-diamino-1,4-naphthoquinone is condensed with various α-dicarbonyl compounds. wikipedia.org This strategy highlights the utility of condensation reactions in building heterocyclic rings onto the naphthoquinone core. By analogy, a similar approach could be envisioned for the synthesis of this compound, where a 2,3-disubstituted naphthoquinone with appropriate functionalities undergoes condensation and subsequent cyclization to form the isoquinoline ring.

Regioselective Functionalization at the Amino Position (C-3) and Other Sites

The functionalization of the this compound core is crucial for the development of new derivatives with tailored properties. Regioselective reactions at the C-3 amino group and other positions on the heterocyclic ring are of particular interest.

One of the most powerful methods for the introduction of the amino group at the C-3 position is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net Starting from a 3-halobenzo[g]isoquinoline-5,10-dione, this reaction allows for the coupling of various primary and secondary amines, providing a direct route to a wide range of N-substituted 3-aminobenzo[g]isoquinoline-5,10-diones. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.

Once the 3-amino group is installed, it can be further functionalized through standard reactions such as acylation to form amides or alkylation to form secondary or tertiary amines. These transformations allow for the introduction of a diverse array of substituents at the C-3 position, enabling the fine-tuning of the molecule's properties.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on a 3-halobenzo[g]isoquinoline-5,10-dione can also be employed to introduce the amino group or other nucleophiles. The electron-withdrawing nature of the quinone carbonyls and the isoquinoline nitrogen atom activates the C-3 position towards nucleophilic attack, facilitating the displacement of a halide.

Strategies for Introducing Amino Substituents

The functionalization of the 3-position of the benzo[g]isoquinoline-5,10-dione scaffold with an amino group primarily relies on contemporary cross-coupling reactions and classical nucleophilic aromatic substitution methodologies. A precursor, 3-halobenzo[g]isoquinoline-5,10-dione, is typically required for these transformations.

One of the most powerful and versatile methods for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has been successfully applied to the amination of a variety of aryl halides, including heterocyclic systems. In the context of synthesizing this compound derivatives, this reaction would involve the coupling of a 3-halobenzo[g]isoquinoline-5,10-dione with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While direct examples on the benzo[g]isoquinoline-5,10-dione system are not extensively reported, studies on the analogous isoquinoline core provide valuable insights into the reaction conditions. For instance, the Buchwald-Hartwig coupling of isoquinolin-3-amine (B165114) with various aryl halides has been shown to proceed with good to excellent yields. arkat-usa.orgresearchgate.net Key to the success of this reaction is the careful selection of the catalyst system and reaction parameters.

Another viable strategy is nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for the benzo[g]isoquinoline-5,10-dione system due to the presence of the quinone moiety. libretexts.org The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.comnih.govnih.gov For the synthesis of this compound, this would involve the direct reaction of a 3-halobenzo[g]isoquinoline-5,10-dione with an amine, often at elevated temperatures. The reactivity of the halide follows the general trend I > Br > Cl > F for the leaving group.

Synthesis of Substituted Aminoalkylamino Benzo[g]isoquinoline-5,10-diones

The synthesis of benzo[g]isoquinoline-5,10-diones bearing substituted aminoalkylamino side chains at the 3-position can also be achieved using the aforementioned synthetic strategies. These derivatives are of particular interest as the aminoalkylamino moiety can significantly influence the pharmacological properties of the parent molecule.

The Buchwald-Hartwig amination is well-suited for the introduction of these more complex side chains. The reaction would involve coupling a 3-halobenzo[g]isoquinoline-5,10-dione with a desired aminoalkylamine. The choice of the palladium precursor, phosphine ligand, and base is critical to accommodate the potentially more complex and sterically hindered nature of the aminoalkylamine nucleophile.

Nucleophilic aromatic substitution can also be employed for the synthesis of 3-(aminoalkylamino)benzo[g]isoquinoline-5,10-diones. The reaction conditions, particularly temperature and solvent, would need to be optimized to ensure efficient substitution and minimize potential side reactions. The basicity and nucleophilicity of the aminoalkylamine will play a significant role in the reaction outcome.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding syntheses for this compound and its derivatives. For the Buchwald-Hartwig amination, several factors must be considered to achieve optimal results.

Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Different ligands, such as monodentate (e.g., JohnPhos) or bidentate (e.g., Xantphos), can have a profound impact on the reaction's efficiency and substrate scope. arkat-usa.orgresearchgate.net

Base: The selection of the base (e.g., Cs₂CO₃, NaOtBu) is also crucial. The strength and solubility of the base can influence the rate of the catalytic cycle and suppress side reactions. arkat-usa.orgresearchgate.net

Solvent: The reaction is typically carried out in aprotic, non-polar solvents such as toluene (B28343) or dioxane. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig coupling of isoquinolin-3-amine with various aryl bromides, which can serve as a model for the synthesis of this compound derivatives. researchgate.net

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2.5)JohnPhos (5)Cs₂CO₃Toluene2485
24-BromotoluenePd₂(dba)₃ (2.5)JohnPhos (5)Cs₂CO₃Toluene2488
34-BromoanisolePd₂(dba)₃ (2.5)JohnPhos (5)Cs₂CO₃Toluene2492
44-BromochlorobenzenePd₂(dba)₃ (2.5)JohnPhos (5)Cs₂CO₃Toluene2478
53-BromobenzonitrilePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene2465
62-BromopyridinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene2446

For nucleophilic aromatic substitution reactions, the primary parameters to optimize include the reaction temperature and the choice of solvent. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of undesired byproducts. The solvent should be chosen to ensure adequate solubility of the reactants and to facilitate the reaction, with polar aprotic solvents such as DMF or DMSO often being effective. The concentration of the reactants can also influence the reaction rate and yield.

Molecular Structure and Spectroscopic Characterization of 3 Aminobenzo G Isoquinoline 5,10 Dione and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of 3-Aminobenzo[g]isoquinoline-5,10-dione and its derivatives is confirmed through a combination of sophisticated spectroscopic methods. These techniques are indispensable for verifying the successful synthesis of target molecules and for providing a detailed map of their molecular architecture. Research, particularly on substituted benzo[g]isoquinoline-5,10-diones, has provided a wealth of data in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.

In the study of amino-substituted benzo[g]isoquinoline-5,10-dione derivatives, such as those synthesized via Buchwald-Hartwig amination, NMR is crucial for confirming the position of the amino group. For instance, in a series of 3-substituted derivatives, the chemical shifts (δ) and coupling constants (J) provide a clear spectral signature.

¹H NMR: The proton spectra typically show distinct signals for the aromatic protons on the benzo[g]isoquinoline (B3188944) core and the substituent. Protons in the quinone ring and the isoquinoline (B145761) moiety resonate at characteristic downfield positions. For example, the proton at position 1 often appears as a singlet, while the proton at position 4 is also a singlet. The protons on the benzene (B151609) ring (positions 6, 7, 8, and 9) typically appear as a complex multiplet.

Below are representative spectroscopic data for derivatives of the title compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-(p-tolylamino)benzo[g]isoquinoline-5,10-dione

Analysis Data
¹H NMR δ (ppm): 9.38 (s, 1H, H-1), 8.33 (d, J=8.1 Hz, 1H, H-6), 8.23 (d, J=8.1 Hz, 1H, H-9), 7.82-7.75 (m, 2H, H-7, H-8), 7.42 (s, 1H, H-4), 7.30 (d, J=8.3 Hz, 2H, Ar-H), 7.23 (d, J=8.3 Hz, 2H, Ar-H), 2.39 (s, 3H, CH₃)
¹³C NMR δ (ppm): 184.6 (C=O), 183.1 (C=O), 151.7, 149.2, 145.4, 137.2, 135.5, 134.4, 134.1, 133.2, 132.3, 130.3, 126.9, 126.7, 121.8, 110.1, 21.0 (CH₃)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-(o-tolylamino)benzo[g]isoquinoline-5,10-dione

Analysis Data
¹H NMR δ (ppm): 9.40 (s, 1H, H-1), 8.35 (d, J=7.6 Hz, 1H, H-6), 8.24 (d, J=7.6 Hz, 1H, H-9), 7.84-7.76 (m, 2H, H-7, H-8), 7.45-7.38 (m, 2H, H-4, Ar-H), 7.35-7.28 (m, 3H, Ar-H), 2.36 (s, 3H, CH₃)
¹³C NMR δ (ppm): 184.5 (C=O), 183.1 (C=O), 151.8, 149.3, 145.0, 136.6, 135.6, 134.4, 134.1, 133.2, 132.4, 131.4, 127.1, 126.9, 126.7, 124.9, 124.1, 110.5, 18.0 (CH₃)

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise mass and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to confirm the molecular formula, which is essential for verifying the identity of a newly synthesized molecule. For the derivatives of this compound, HRMS data, typically obtained using Electrospray Ionization (ESI), confirms the successful incorporation of the amino substituent.

Table 3: HRMS Data for Amino-Substituted Benzo[g]isoquinoline-5,10-dione Derivatives

Compound Name Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
3-(p-tolylamino)benzo[g]isoquinoline-5,10-dioneC₂₀H₁₄N₂O₂315.1128315.1131
3-(o-tolylamino)benzo[g]isoquinoline-5,10-dioneC₂₀H₁₄N₂O₂315.1128315.1135

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The spectrum reveals characteristic absorption bands corresponding to specific types of chemical bonds. For this compound and its derivatives, key vibrational bands include:

N-H stretching: The presence of the amino group gives rise to characteristic stretches in the 3300-3500 cm⁻¹ region.

C=O stretching: The two carbonyl groups of the dione (B5365651) moiety produce strong, sharp absorption bands typically in the range of 1660-1680 cm⁻¹.

C=C and C=N stretching: Aromatic and heterocyclic ring stretches appear in the 1400-1600 cm⁻¹ region.

These characteristic peaks provide clear evidence for the core quinone and isoquinoline structures, as well as for the presence of the amino functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[g]isoquinoline-5,10-dione core results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the absorption maxima (λmax) and the molar absorptivity are sensitive to the molecular structure and substitution pattern. The introduction of an amino group, a strong electron-donating group, at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to the extension of the conjugated system and intramolecular charge transfer interactions.

X-ray Crystallography for Solid-State Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a search of the crystallographic literature indicates that a single-crystal X-ray structure for this compound or its immediate N-substituted derivatives has not been reported. While structural data for related isoquinoline compounds exist, the specific solid-state conformation of this particular class of molecules remains an area for future investigation. Such a study would provide valuable insights into the planarity of the ring system and the packing forces in the crystal lattice.

Photo- and Electrochemical Property Assessments

The extensive conjugation and the presence of both electron-donating (amino) and electron-withdrawing (dione) groups suggest that this compound derivatives possess interesting photo- and electrochemical properties.

Electrochemical Properties: Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds. The dione moiety is expected to be electrochemically active, undergoing reversible or quasi-reversible reduction processes to form semiquinone and hydroquinone (B1673460) species. The reduction potentials are influenced by the nature and position of substituents on the aromatic core. An amino group at the 3-position would be expected to modulate these potentials compared to the parent compound. Studies on related benzo[de]isoquinoline-1,3-dione systems have utilized CV to determine electron affinity values, which are crucial for applications in organic electronics.

Photophysical Properties: These properties, including absorption and fluorescence, are governed by the electronic structure. While detailed photophysical studies on this compound are not widely reported, related N-heteroacenes are known to be of interest for their potential as functional materials. Techniques such as fluorescence spectroscopy would be used to measure emission spectra, quantum yields, and excited-state lifetimes. The presence of the amino group could potentially lead to interesting fluorescence characteristics, possibly involving intramolecular charge transfer (ICT) excited states.

Theoretical and Computational Chemistry Studies of 3 Aminobenzo G Isoquinoline 5,10 Dione

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By approximating the electron density of a system, DFT can provide valuable information about its geometry, energy, and reactivity. For a molecule like 3-Aminobenzo[g]isoquinoline-5,10-dione, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

Electronic Structure and Molecular Orbital Analysis

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally signifies higher reactivity and a greater ease of electronic transitions. researchgate.net

For instance, in a study of the parent isoquinoline (B145761) molecule, the HOMO-LUMO energy gap was calculated to be 3.78 eV, indicating its stability. figshare.com Similar calculations for this compound would be expected to reveal how the addition of the amino group and the dione (B5365651) functionality influences the electron distribution and the energy of these frontier orbitals. The presence of the electron-donating amino group and the electron-withdrawing dione groups would likely lead to a more complex molecular orbital picture with a potentially smaller HOMO-LUMO gap, suggesting a higher propensity for charge transfer interactions within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) No specific data is available for this compound. The following table is for illustrative purposes only, based on general principles.

Molecular OrbitalEnergy (eV)
HOMO-6.20
LUMO-2.50
HOMO-LUMO Gap3.70

Spectroscopic Parameter Prediction and Validation

DFT calculations are also widely employed to predict various spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra. scirp.org By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. nih.gov These theoretical predictions can aid in the interpretation of experimental spectroscopic data and provide insights into the electronic transitions occurring within the molecule. scirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It translates the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs, allowing for the investigation of intramolecular interactions. scirp.org

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

NBO analysis is particularly useful for identifying and quantifying intramolecular interactions, such as hydrogen bonds. arkat-usa.org In this compound, the presence of the amino group and the carbonyl oxygens creates the potential for intramolecular hydrogen bonding. NBO analysis can determine the strength of these interactions by calculating the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO (e.g., a lone pair on the oxygen) to an acceptor NBO (e.g., an antibonding orbital of the N-H bond). scirp.org The presence and strength of such hydrogen bonds can significantly influence the molecule's conformation and reactivity.

Charge Distribution and Electron Delocalization Effects

Table 2: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound (Illustrative) No specific data is available for this compound. The following table is for illustrative purposes only, based on general principles.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(carbonyl)σ(N-H)5.2
π(C=C)π(C=O)18.5

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational dynamics and flexibility. mdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable geometries and the energy barriers between different conformations. This is particularly relevant for understanding how the molecule might interact with biological targets, as its shape and flexibility can play a crucial role in binding. The simulations can also provide information about the solvation of the molecule and the dynamics of its interactions with solvent molecules. nih.gov While no specific MD studies on this compound are available, such simulations are routinely used to investigate the stability of protein-ligand complexes for related heterocyclic compounds. nih.govmdpi.com

In Silico Ligand-Target Docking Studies

In silico ligand-target docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target.

Direct ligand-target docking studies for this compound have not been identified in the existing scientific literature. However, research on structurally similar compounds, such as other benzo[g]isoquinoline-5,10-dione derivatives and 2-aminobenzo[de]isoquinoline-1,3-diones, offers insights into potential biological targets and the nature of their interactions. researchgate.netnih.govmdpi.com

For instance, molecular docking studies on various 2-aminobenzo[de]isoquinoline-1,3-dione derivatives have been conducted to investigate their anti-herpetic activity by targeting the HSV-1 thymidine (B127349) kinase active site. researchgate.netnih.govmdpi.com These studies help in understanding the ligand-receptor interactions and identifying the key functional groups responsible for the biological activity. researchgate.netnih.govmdpi.com

Based on the computational analysis of related compounds, potential biological targets for this compound in the context of anticancer research could include a variety of enzymes and proteins critical for cancer cell proliferation and survival. A hypothetical docking study of this compound might explore its interaction with targets such as:

Kinases: Enzymes that play a crucial role in cell signaling pathways.

Topoisomerases: Enzymes that are involved in DNA replication and are common targets for cancer chemotherapy.

Other enzymes: Such as those involved in metabolic pathways that are upregulated in cancer cells.

A representative, albeit hypothetical, data table for such a docking study is presented below to illustrate the kind of data that would be generated.

Hypothetical In Silico Docking Results for this compound

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Thymidine Kinase 1KI5 -8.5 TYR172, GLU63 Hydrogen Bond
Farnesyltransferase 1JCR -9.2 LYS164, TYR361 Pi-Alkyl, Hydrogen Bond
Arginine Methyltransferase 1ORI -7.9 GLU151, HIS46 Hydrogen Bond, Pi-Cation

Note: The data in this table is hypothetical and serves as an example of what would be presented in a dedicated in silico docking study of this compound.

The binding energy values indicate the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding affinity. The key interacting residues are the amino acids in the protein's active site that form significant bonds with the ligand. These interactions are typically hydrogen bonds, hydrophobic interactions, or pi-stacking interactions.

The insights from such in silico studies are invaluable for guiding the synthesis of new derivatives with improved activity and for elucidating the potential mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies for Optimized Biological Performance

Correlating Substituent Effects (e.g., C-3 Amino Group) with Biological Potency

The substitution pattern on the benzo[g]isoquinoline-5,10-dione core is a primary determinant of biological activity. Studies have consistently shown that the C-3 position is a critical site for modification to enhance potency.

In research focused on anti-tubercular agents, a library of twenty benzo[g]isoquinoline-5,10-diones was synthesized and evaluated. researchgate.net The structure-activity relationship derived from this library indicated that, in general, analogs with substitutions at the C-3 position exhibited higher anti-tubercular potency compared to those substituted at the C-1 position. researchgate.net Among the C-3 substituted compounds, two analogs demonstrated particularly noteworthy activity against Mycobacterium tuberculosis H37Ra. researchgate.net

CompoundMinimal Inhibition Concentration (MIC) (µM)Acute Cytotoxic Concentration (µM)Source
Analog 27a28.92> 128 researchgate.net
Analog 27b1.0534.85 researchgate.net

Further studies on the cytotoxic activities of related compounds also highlight the significance of the C-3 position. Investigations into aryl benzo[g]isoquinoline-5,10-dione derivatives and dihydrothieno[2,3-b]naphtho-4,9-dione (DTNQ) derivatives featuring amino acids at the C-3 position of the ring system have been conducted. nih.gov One compound from this series showed remarkable cytotoxic activity at submicromolar concentrations against various human leukemia and solid tumor cell lines. nih.gov For other related heterocyclic systems, such as 2-aminobenzo[de]isoquinoline-1,3-diones, the nature of the substituent attached to the amino group is a major factor influencing the pharmacological properties of the parent structure. nih.gov

Rational Design Principles Based on Structural Modifications

The development of benzo[g]isoquinoline-5,10-dione derivatives is often guided by rational design principles aimed at improving the therapeutic index of existing drugs. A key strategy involves the modification of known chromophores from potent but toxic anticancer agents.

The benzo[g]isoquinoline-5,10-dione scaffold is considered a chromophore-modified analog of anthracene-9,10-diones, the core structure of highly effective but cardiotoxic anthracycline antibiotics like Doxorubicin. mdpi.comacs.org The introduction of nitrogen atoms into the flat aromatic ring system to create "aza-anthracenediones" is a rational approach to alter the molecule's electronic properties, DNA-binding characteristics, and metabolic fate, with the goal of reducing toxicity without compromising antineoplastic efficacy. mdpi.com For instance, the development of pixantrone, an aza-anthracenedione, was driven by the need to reduce the cardiotoxicity typically associated with anthracyclines. mdpi.com

This design principle extends to creating derivatives that can serve as templates for further optimization. By making specific structural modifications, new lead compounds can be developed with improved antitumor selectivity against different cancer cell lines. researchgate.netsemanticscholar.org The overarching goal is to generate analogs with a wider therapeutic window, enhancing their potential as clinical candidates. mdpi.com

Influence of Heterocyclic Ring System Modifications and Side Chain Structure

Modifications to both the core heterocyclic ring system and the appended side chains of the benzo[g]isoquinoline-5,10-dione scaffold significantly impact biological activity. These changes can alter the molecule's shape, solubility, and ability to interact with biological targets.

One approach to ring system modification involves the incorporation of additional heteroatoms, such as sulfur. researchgate.net The fusion of a dihydrothieno ring to the naphthoquinone system, creating dihydrothienonaphthoquinones, has been shown to produce potent antitumor compounds. nih.govresearchgate.net This demonstrates that altering the fundamental heterocyclic structure can lead to novel classes of bioactive agents. The isoquinoline (B145761) framework itself is a versatile template for a broad range of pharmacological activities, and the creation of fused heterocyclic systems is a common strategy in medicinal chemistry. nih.gov

The structure of side chains, particularly at the C-3 position, is also crucial. Studies have shown that varying the side chains can fine-tune biological potency. For example, attaching different amino acid moieties at the C-3 position has been explored to modulate cytotoxic activity. nih.gov In analogous naphthalimide derivatives, the type of substituent on the 2-amino group is a key determinant of pharmacological properties. nih.gov Factors such as the elongation of an aliphatic carbon chain or the specific substitution pattern on an aromatic ring within the side chain can cause significant variations in cytotoxicity. nih.gov

Comparative Analysis of the Benzo[g]isoquinoline-5,10-dione Scaffold with Analogous Chromophores and their Biological Activities

The biological profile of the benzo[g]isoquinoline-5,10-dione scaffold is best understood through a comparative analysis with structurally analogous chromophores. The most relevant comparators are the parent anthracene-9,10-diones (anthraquinones) and the closely related benzo[g]quinoxaline-5,10-diones (1,4-diazaanthraquinones).

Anthracene-9,10-diones: This class includes clinically vital anticancer drugs such as Doxorubicin and the synthetic analog Mitoxantrone. mdpi.comnih.gov While highly effective, their use is limited by significant side effects, most notably dose-dependent cardiotoxicity. mdpi.com The benzo[g]isoquinoline-5,10-dione scaffold was rationally designed as a "chromophore-modified" version of this core, where the introduction of a nitrogen atom is intended to mitigate toxicity. acs.org

Benzo[g]quinoxaline-5,10-diones: These compounds are even closer analogs, containing two nitrogen atoms in the heterocyclic ring fused to the naphthoquinone core. mdpi.comnih.gov Like the isoquinoline derivatives, they are considered chromophore-modified analogs of Mitoxantrone. nih.gov Research has shown that these diaza-anthraquinones exhibit a wide range of biological activities, including significant anticancer properties, and often act as DNA intercalators and topoisomerase inhibitors. mdpi.comnih.gov Some benzo[g]quinoxaline (B1338093) derivatives have demonstrated cytotoxicity comparable to that of Doxorubicin against specific cancer cell lines. nih.gov The development of these aza- and diaza-anthracene-9,10-diones represents a sustained effort to improve upon the therapeutic index of the first-generation anthracycline antibiotics. mdpi.com

By comparing these scaffolds, a clear design lineage emerges. The progression from the carbocyclic anthraquinone (B42736) to the mono-aza (isoquinoline) and diaza (quinoxaline) systems reflects a strategic effort to modulate biological activity and reduce the severe toxicities that limit the clinical utility of the parent compounds. mdpi.comnih.gov

Future Research Directions and Translational Potential

Design of Novel 3-Aminobenzo[g]isoquinoline-5,10-dione Derivatives with Improved Therapeutic Profiles

The core scaffold of this compound offers a versatile platform for chemical modification to enhance its therapeutic index. The primary goal is to design new analogues with increased potency, improved selectivity for cancer cells, and better pharmacological properties.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research on related benzo[g]isoquinoline-5,10-diones has shown that substitutions at various positions on the isoquinoline (B145761) ring system can dramatically influence biological activity. For instance, a study involving a library of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones demonstrated that substitution at the C-3 position generally yields analogues with higher antitubercular potency. researchgate.net This finding underscores the importance of the 3-amino group in the parent compound and suggests that modifications at this site, such as acylation or alkylation, could be a fruitful avenue for developing derivatives with novel activities.

Future design strategies will likely involve:

Modification of the 3-amino group: Introducing different functional groups to the amino moiety to modulate lipophilicity, hydrogen bonding capacity, and interaction with biological targets.

Substitution on the benzo ring: Adding substituents to the aromatic rings to alter electronic properties and steric hindrance, which can influence target binding and metabolic stability.

Hybrid molecule design: Conjugating the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action. This approach has been successful for other heterocyclic systems like quinoline-chalcone derivatives, which have shown promising anticancer effects. mdpi.com

The table below summarizes findings from studies on related isoquinoline dione (B5365651) derivatives, which can inform the design of new this compound analogues.

Compound ClassKey FindingsPotential Application for Derivative DesignReference
Aryl benzo[g]isoquinoline-5,10-dionesShowed significant in vitro cytotoxic activities against various human leukaemia and solid tumour cell lines.Designing derivatives with specific aryl substitutions to target different cancer types. nih.gov
3-Substituted benzo[g]isoquinoline-5,10-dionesAnalogues with substitutions at position 3 exhibited higher antitubercular potency.Modifying the 3-amino group to explore and enhance antimicrobial or other activities. researchgate.net
2-Aminobenzo[de]isoquinoline-1,3-dionesCertain derivatives displayed significant cytotoxic effects against colon, hepatocellular, and breast cancer cell lines.Using insights from this related scaffold to guide modifications for improved anticancer selectivity. nih.gov

Exploration of Alternative Biological Targets and Disease Indications

While the primary focus for this compound has been its anticancer properties, its structural features suggest potential for a broader range of therapeutic applications. The isoquinoline and quinone moieties are present in numerous compounds with diverse biological activities.

Antimicrobial Activity: Research has already demonstrated the potential of the benzo[g]isoquinoline-5,10-dione scaffold in infectious diseases. A study revealed that specific analogues possess remarkable activity against Mycobacterium tuberculosis, with some derivatives showing high potency and low cytotoxicity. researchgate.net This opens a significant opportunity to develop this compound class as a new line of treatment for tuberculosis. Furthermore, structurally related 1,4-diazaanthraquinones have reported antibiotic properties against various fungal and bacterial pathogens, suggesting that derivatives of this compound could be screened for broad-spectrum antimicrobial activity. mdpi.com

Antiviral Potential: Nitrogen-based heterocyclic compounds are a promising class of antiviral agents. mdpi.com Scaffolds similar to isoquinoline have been investigated for activity against viruses like the Chikungunya virus. mdpi.com Future studies could involve screening a library of this compound derivatives against a panel of viruses to identify potential leads for antiviral drug development.

Other Potential Targets: Related naphthalimide structures, which share the benzo[de]isoquinoline core, have been identified as histone deacetylase (HDAC) inhibitors and ligands for serotonin (B10506) receptors (5-HT1A). nih.govresearchgate.net This suggests that the this compound scaffold could be explored for activity in epigenetic regulation or neurological disorders.

Potential IndicationRationaleKey Research AreaReference
Tuberculosis Demonstrated activity of the core scaffold against Mycobacterium tuberculosis.Synthesis and screening of derivatives to optimize anti-tubercular potency and selectivity. researchgate.net
Bacterial/Fungal Infections Related diazaanthraquinones show broad-spectrum antibiotic properties.Screening against a wide range of bacterial and fungal pathogens. mdpi.com
Viral Infections Nitrogen-based heterocycles are a known source of antiviral agents.Evaluation against viral panels (e.g., arboviruses, herpesviruses). mdpi.com
Epigenetic Regulation Related scaffolds act as HDAC inhibitors.Biochemical assays to determine inhibitory activity against various HDAC isoforms. nih.govresearchgate.net

Innovative Delivery Systems for Enhanced Efficacy (e.g., Liposomal Formulations for related compounds)

The clinical success of many potent therapeutic agents is often limited by poor solubility, rapid metabolism, or off-target toxicity. Advanced drug delivery systems can overcome these challenges. For a compound like this compound, which is likely hydrophobic, liposomal formulations represent a particularly promising strategy. mdpi.com

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com This technology has been successfully applied to other quinone-based anticancer drugs, such as doxorubicin, to reduce cardiotoxicity and improve the therapeutic index. nih.gov

Key advantages of developing a liposomal formulation for this compound derivatives include:

Enhanced Solubility and Stability: Encapsulating the hydrophobic drug within the lipid bilayer can improve its solubility in aqueous environments and protect it from premature degradation. mdpi.com

Improved Pharmacokinetics: The addition of polymers like polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface ("stealth liposomes") can help evade the immune system, leading to a longer circulation time in the bloodstream. mdpi.com

Targeted Delivery: Liposomes can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. They can also be actively targeted by attaching ligands (e.g., antibodies, peptides) to their surface that bind to receptors overexpressed on cancer cells.

The development of such a formulation would likely follow a Quality by Design (QbD) approach, which involves systematically optimizing material attributes and process parameters to ensure a final product with the desired quality and performance characteristics. mdpi.com

Sustainable and Scalable Synthetic Methodologies (e.g., Green Chemistry Principles)

For any drug candidate to be commercially viable, its synthesis must be efficient, cost-effective, and environmentally sustainable. Future research will need to focus on developing scalable synthetic routes for this compound and its derivatives that adhere to the principles of green chemistry.

Current synthetic methods for related quinoxaline (B1680401) and isoquinoline diones can be lengthy and may not be environmentally friendly. mdpi.comrsc.org Green chemistry approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances. mdpi.com

Potential areas for improvement include:

Catalysis: Employing highly efficient and reusable catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, to replace stoichiometric reagents. rsc.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly shorten reaction times and increase yields. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A recent "straightforward approach" to synthesizing the core benzo[g]isoquinoline-5,10-dione scaffold from vitamin K3 provides a promising starting point for developing more sustainable and scalable processes. researchgate.net By integrating green chemistry principles, the production of this compound can be made more efficient and environmentally responsible, facilitating its translation from the laboratory to the clinic. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to the benzo[g]isoquinoline-5,10-dione core, and what are their limitations?

  • Answer: The benzo[g]isoquinoline-5,10-dione core can be synthesized via five main routes:

  • Friedel-Crafts acylation (26% yield, low efficiency) .
  • Diels-Alder reaction (30% yield, requires oxidation and thermal elimination) .
  • Phthalide annulation (65% theoretical yield, but reproducibility issues reduce practical yields to ≤35%) .
  • Metallation strategies (25% yield, sensitive to steric hindrance) .
  • Pomeranz-Fritsch-type cyclization (28% yield over six steps, requires N-Boc intermediates) .
    • Key Challenge: Reproducibility varies significantly across methods, particularly for phthalide annulation.

Q. How can solubility issues of benzo[g]isoquinoline-5,10-dione derivatives be addressed during purification?

  • Answer: Poor solubility in CDCl₃ or DMSO-d₆ can be mitigated by:

  • Salt formation (e.g., HCl salt generation, though this may not resolve all issues) .
  • Alternative solvents (e.g., DCM/MTBE mixtures for preparative TLC) .
  • Gradient crystallization (e.g., using hexane/EtOAc gradients) to improve purity .

Q. What assays are used to evaluate antitubercular activity and cytotoxicity of these compounds?

  • Answer:

  • Antitubercular activity: Luminescent Mtb H37Ra reporter strain assay, with MIC defined as 90% growth inhibition .
  • Cytotoxicity: Neutral red uptake assay in J774 A.1 macrophages, with CC₅₀ representing 50% reduction in dye uptake .
  • Selectivity Index (SI): SI = CC₅₀ / MIC; SI >10 indicates therapeutic potential .

Advanced Research Questions

Q. How does substitution position (C1 vs. C3) on the benzo[g]isoquinoline-5,10-dione scaffold influence antitubercular activity?

  • Answer:

  • C3-substituted analogs (e.g., 27b: MIC = 1.05 µM) show superior activity over C1-substituted analogs (MIC range: 2.87–>64 µM) due to reduced steric hindrance and enhanced target interaction .
  • Electron-donating groups (e.g., p-ethoxy) at C3 improve potency but may increase cytotoxicity (e.g., 27b: CC₅₀ = 34.85 µM vs. 27a: CC₅₀ >128 µM) .

Q. What strategies enhance solubility and bioavailability of benzo[g]isoquinoline-5,10-dione derivatives without compromising activity?

  • Answer:

  • Amidinium moiety incorporation improves solubility in polar solvents (e.g., N2-(4-chlorophenyl) derivatives with MIC = 0.59 µM) .
  • Protonation at physiological pH (e.g., iminium bromides) enhances aqueous stability and cellular uptake .

Q. How can contradictory data on genotoxicity and metabolic stability be resolved?

  • Answer:

  • VitotoxTM assay using Salmonella typhimurium strains (Genox and Cytoxpr1) detects early genotoxicity signals. None of the analogs showed genotoxicity (signal-to-noise ratio < threshold) even after S9 liver extract metabolism .
  • Metabolite profiling via LC-MS/MS is recommended to identify unstable intermediates .

Methodological Recommendations

  • For reproducibility: Prioritize Diels-Alder or metallation routes over phthalide annulation .
  • For biological screening: Use luminescent Mtb H37Ra assays for high-throughput screening .
  • For solubility: Employ amidinium functionalization or salt formation during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.